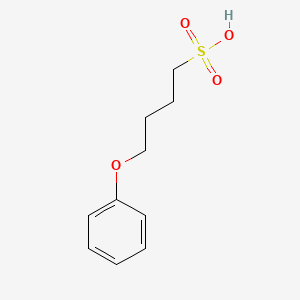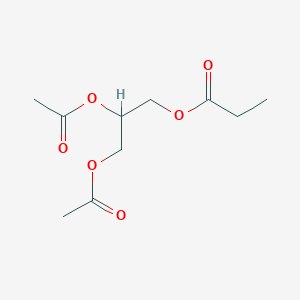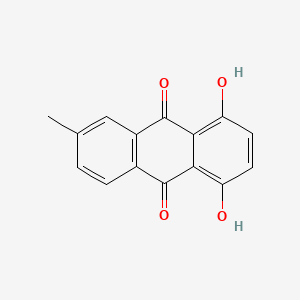
Anthraquinone, 1,4-dihydroxy-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthraquinone, 1,4-dihydroxy-6-methyl- is a derivative of anthraquinone, a class of organic compounds known for their diverse biological activities and applications. This compound is characterized by the presence of two hydroxyl groups at positions 1 and 4, and a methyl group at position 6 on the anthraquinone backbone. Anthraquinones are widely studied for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anthraquinone, 1,4-dihydroxy-6-methyl- typically involves the hydroxylation of anthraquinone derivatives. One common method is the Friedel-Crafts acylation of phthalic anhydride with benzene, followed by cyclization and subsequent hydroxylation. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .
Industrial Production Methods: Industrial production of anthraquinone derivatives often involves large-scale chemical synthesis using similar methods as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Anthraquinone, 1,4-dihydroxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert anthraquinones to anthranols or anthrones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation using AlCl3 as a catalyst.
Major Products: The major products formed from these reactions include various substituted anthraquinones, anthranols, and anthrones, which have significant applications in dye synthesis and pharmaceuticals .
Applications De Recherche Scientifique
Anthraquinone, 1,4-dihydroxy-6-methyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of anthraquinone, 1,4-dihydroxy-6-methyl- involves its interaction with cellular proteins and nucleic acids. It can inhibit key enzymes involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. The compound also exhibits antioxidant properties, which contribute to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
1,4-Dihydroxyanthraquinone: Similar structure but lacks the methyl group at position 6.
Emodin: Contains hydroxyl groups at positions 1 and 3, and a methyl group at position 6.
Chrysophanol: Contains a hydroxyl group at position 1 and a methyl group at position 3.
Uniqueness: Anthraquinone, 1,4-dihydroxy-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at positions 1 and 4, along with a methyl group at position 6, enhances its reactivity and potential therapeutic applications .
Propriétés
Numéro CAS |
14569-42-7 |
|---|---|
Formule moléculaire |
C15H10O4 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
1,4-dihydroxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O4/c1-7-2-3-8-9(6-7)15(19)13-11(17)5-4-10(16)12(13)14(8)18/h2-6,16-17H,1H3 |
Clé InChI |
JKVKLDWULQJCIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


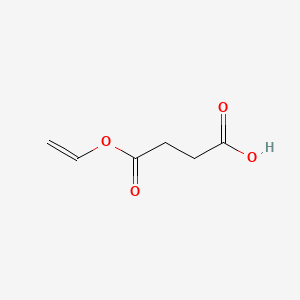
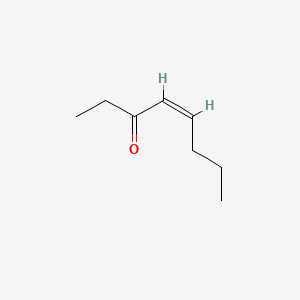
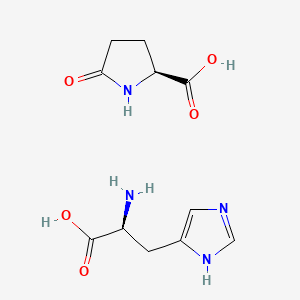
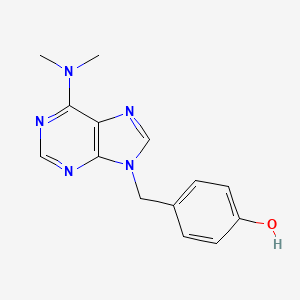
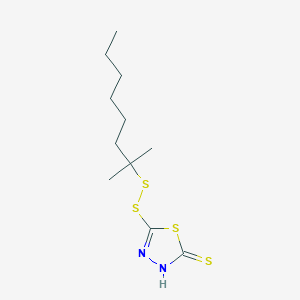


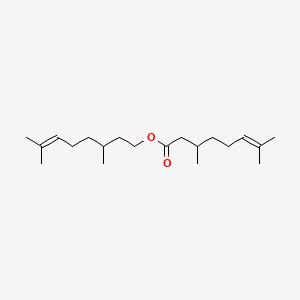
![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)
